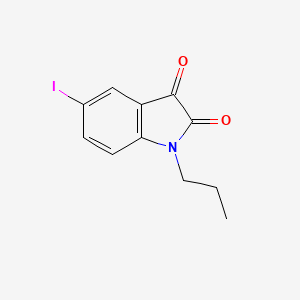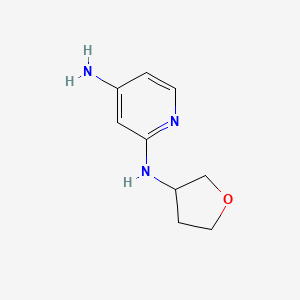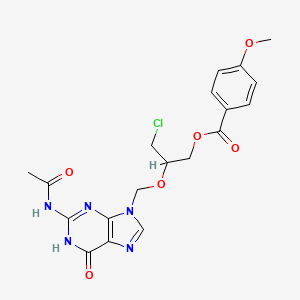
2'-Monodehydroxy-2'-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
2’-Monodehydroxy-2’-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce other functional groups.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Monodehydroxy-2’-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: The compound is used to study protein interactions and functions.
Antiviral Research: As an analogue of ganciclovir, it is used in research related to antiviral drugs.
Nucleoside Analog Studies: The compound is studied for its structural similarities to other nucleoside analogs.
Mechanism of Action
The mechanism of action of 2’-Monodehydroxy-2’-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate involves its interaction with molecular targets and pathways similar to those of ganciclovir. It acts by inhibiting viral DNA synthesis, thereby preventing the replication of viruses .
Comparison with Similar Compounds
2’-Monodehydroxy-2’-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate is unique due to its specific chemical modifications. Similar compounds include:
Ganciclovir: An antiviral drug used to treat cytomegalovirus infections.
Acyclovir: Another antiviral drug structurally related to ganciclovir.
2’-Monodehydroxy-2’-chloro Ganciclovir: A related compound with similar chemical properties.
These compounds share structural similarities but differ in their specific chemical modifications and applications .
Properties
Molecular Formula |
C19H20ClN5O6 |
|---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-chloropropyl] 4-methoxybenzoate |
InChI |
InChI=1S/C19H20ClN5O6/c1-11(26)22-19-23-16-15(17(27)24-19)21-9-25(16)10-31-14(7-20)8-30-18(28)12-3-5-13(29-2)6-4-12/h3-6,9,14H,7-8,10H2,1-2H3,(H2,22,23,24,26,27) |
InChI Key |
AZKJHJPLFMLPER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)C3=CC=C(C=C3)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
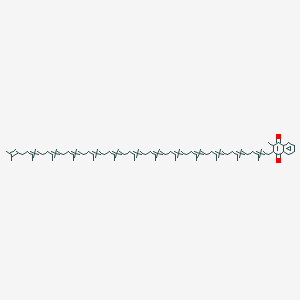
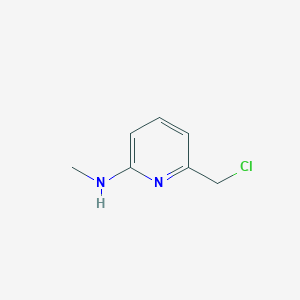

![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)
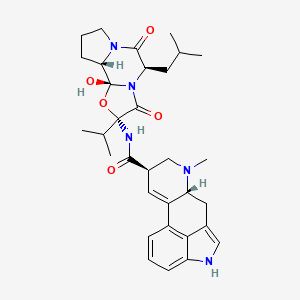
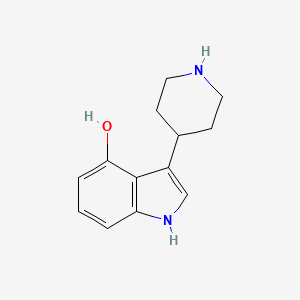
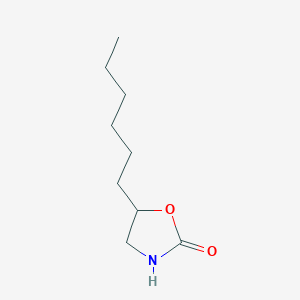
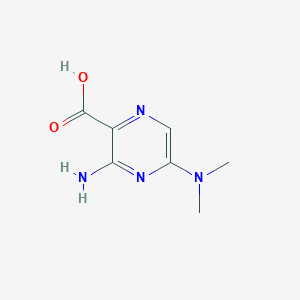
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
